Product packaging for Azetidin-3-YL-acetic acid(Cat. No.:CAS No. 183062-92-2)

Azetidin-3-YL-acetic acid

Cat. No.: B068423
CAS No.: 183062-92-2
M. Wt: 115.13 g/mol
InChI Key: SCBDSTCOJNNUCN-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Chemical and Biological Contexts

The azetidine moiety, a four-membered saturated heterocycle containing one nitrogen atom, is a key structural feature in a variety of natural and synthetic compounds. mdpi.com Despite historical challenges in their synthesis, recent advancements have made functionalized azetidines more accessible, leading to their increased exploration in chemical and biological sciences. nih.govresearchgate.net Their growing importance stems from their ability to act as bioisosteres for other common cyclic structures and to confer desirable physicochemical properties to parent molecules, impacting their pharmacokinetic profiles. researchgate.netacs.org

Azetidine-based amino acids are recognized as valuable, conformationally constrained analogues of natural amino acids. researchgate.net The rigid four-membered ring restricts the rotational freedom of the molecular backbone, a desirable feature in medicinal chemistry for studying and refining interactions with biological targets. nih.gov For instance, various azetidinic amino acids have been synthesized and studied as constrained analogues of glutamic acid (Glu). nih.gov Specific examples include azetidine-2-carboxylic acid, which serves as a constrained analogue of L-proline, and azetidine-3-carboxylic acid, which is considered a restricted analogue of β-proline. mdpi.comnih.gov Furthermore, (azetidin-3-yl)acetic acid itself can be viewed as a structural analogue of 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter. mdpi.comresearchgate.net This mimicry allows researchers to probe the specific conformations required for biological activity.

The incorporation of azetidine-based amino acids into peptides is a key strategy in peptidomimetic design. mdpi.com Peptides often suffer from poor metabolic stability and low bioavailability. Introducing constrained analogues like azetidine carboxylic acids can help overcome these limitations by creating more rigid structures that are less susceptible to enzymatic degradation. chemimpex.com The synthesis of enantiopure azetidine-2-carboxylic acids and their successful incorporation into tripeptides has been demonstrated, highlighting their utility in this field. acs.org

The unique conformational properties of the azetidine ring can also induce specific secondary structures, such as β-turns, in peptides. researchgate.net Researchers have synthesized endomorphin analogues by replacing the native proline residue with azetidine-based amino acids like (S)-azetidine-2-carboxylic acid and azetidine-3-carboxylic acid to create novel opioid ligands. nih.gov These modifications aim to enhance efficacy, stability, and selectivity for specific opioid receptors. nih.govchemimpex.com

The azetidine scaffold has emerged as a privileged structure in modern drug discovery and medicinal chemistry. nih.gov Its utility extends far beyond peptide mimics, with the azetidine ring being a component in a wide array of pharmacologically active compounds. mdpi.com Molecules containing the azetidine moiety have demonstrated a diverse range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govontosight.ai The ring system is valued for its stability, molecular rigidity, and its role as a pharmacophore that can favorably interact with biological targets. nih.govijmrset.com

The growing prominence of azetidines is evident in their incorporation into clinical candidates and marketed drugs. acs.org For example, the antihypertensive drug azelnidipine (B1666253) features an azetidine ring in its structure. mdpi.comresearchgate.net The ability of the azetidine ring to improve physicochemical properties such as polarity and solubility makes it an attractive design element, particularly for drugs targeting the central nervous system (CNS). acs.orgacs.org

Overview of Azetidin-3-yl-acetic Acid as a Versatile Building Block

This compound, often used in its N-protected form such as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, is a versatile building block in organic and medicinal chemistry. chemimpex.comnetascientific.com Its structure combines the rigid azetidine core with a flexible acetic acid side chain, providing a valuable scaffold for synthesizing more complex molecules. chemimpex.com This compound serves as a key intermediate in the preparation of various pharmaceuticals, including peptide-based drugs and enzyme inhibitors. chemimpex.com

The utility of this compound derivatives is demonstrated in their use for preparing pharmaceutically active agents, such as positive allosteric modulators of GABAA receptors. mdpi.com Synthetic routes have been developed to access its derivatives, for instance, through the rhodium(I)-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated alkenes, leading to 3-aryl-3-azetidinyl acetic acid esters. researchgate.net The bifunctional nature of the molecule—containing both a secondary amine within the ring (which can be protected and deprotected) and a carboxylic acid group—allows for selective functionalization, making it an ideal starting material for creating diverse molecular libraries for drug discovery programs. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound and its N-Boc Derivative

PropertyValue (this compound)Value (2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid)Reference
CAS Number 183062-92-2183062-96-6 bldpharm.com, chemimpex.com
Molecular Formula C₅H₉NO₂C₁₀H₁₇NO₄ chemimpex.com
Molecular Weight 115.13215.25 chemimpex.com
Appearance Not specifiedWhite to orange to green crystalline powder chemimpex.com
Melting Point Not specified116 - 120 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B068423 Azetidin-3-YL-acetic acid CAS No. 183062-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBDSTCOJNNUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472017
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-92-2
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azetidin 3 Yl Acetic Acid and Its Derivatives

Conventional Synthetic Routes to the Azetidine (B1206935) Core

Conventional methods for the synthesis of the azetidine core often involve the construction of the four-membered ring through various cyclization strategies or the functionalization of a pre-existing azetidine ring. Key reactions such as the Horner-Wadsworth-Emmons olefination and aza-Michael addition play a pivotal role in building the desired molecular framework.

Horner-Wadsworth-Emmons Reaction in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the formation of carbon-carbon double bonds and has proven to be a valuable tool in the synthesis of derivatives of azetidin-3-yl-acetic acid. core.ac.ukwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of azetidine synthesis, the HWE reaction is instrumental in introducing the acetic acid side chain at the 3-position of the azetidine ring.

A common strategy commences with a protected azetidin-3-one (B1332698), such as N-Boc-azetidin-3-one. mdpi.comnih.govbohrium.comresearchgate.netnih.gov This ketone undergoes a DBU-catalyzed reaction with a phosphonate (B1237965) ester, for instance, methyl 2-(dimethoxyphosphoryl)acetate, to yield an α,β-unsaturated ester, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govbohrium.comresearchgate.netnih.gov This intermediate is a key precursor for further functionalization. The HWE reaction generally favors the formation of the E-alkene isomer. wikipedia.org

Reactant 1Reactant 2BaseSolventProductYield
N-Boc-azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateDBUTHFMethyl 2-(N-Boc-azetidin-3-ylidene)acetateNot specified
N-Boc-azetidin-3-oneTrimethyl phosphonoacetateNaHTHFMethyl 2-(N-Boc-azetidin-3-ylidene)acetateNot specified

Aza-Michael Addition Strategies

Following the successful synthesis of the α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction, the aza-Michael addition (or conjugate addition) serves as a powerful and versatile method for introducing a wide range of substituents at the 3-position of the azetidine ring. mdpi.comnih.govbohrium.comresearchgate.net This reaction involves the nucleophilic addition of an amine to the β-carbon of the α,β-unsaturated ester, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govbohrium.com

A variety of nitrogen-containing nucleophiles, including heterocyclic aliphatic and aromatic amines, can be employed in this reaction. mdpi.comnih.govbohrium.comresearchgate.net For example, the reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles in the presence of a base like DBU in acetonitrile (B52724) affords the corresponding Michael adducts in good to excellent yields. mdpi.comnih.govbohrium.comresearchgate.net

Michael AcceptorNucleophileBaseSolventYield
Methyl 2-(N-Boc-azetidin-3-ylidene)acetatePyrrolidineDBUAcetonitrile95%
Methyl 2-(N-Boc-azetidin-3-ylidene)acetatePiperidineDBUAcetonitrile93%
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateMorpholineDBUAcetonitrile96%
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-PyrazoleDBUAcetonitrile83%
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleDBUAcetonitrile53%
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-IndoleDBUAcetonitrile55%

Cyclization Reactions for Azetidine Ring Formation

The fundamental construction of the azetidine ring itself is achieved through various intramolecular cyclization reactions. These methods are crucial for creating the core heterocyclic structure, which can then be further elaborated to this compound derivatives.

One of the most common approaches involves the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino alcohol derivative. For instance, the treatment of a compound bearing an amine and a leaving group on the γ-carbon with a base can induce cyclization to form the azetidine ring. derpharmachemica.com

Other notable cyclization strategies include:

Palladium-catalyzed C-H amination: This method involves the intramolecular cyclization of an amine onto a C(sp³)–H bond, facilitated by a palladium catalyst, to form the azetidine ring. rsc.org

[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, can be used to construct the azetidine ring. rsc.org

Ring contraction: Ring contraction of five-membered heterocycles, such as pyrrolidines, can also lead to the formation of azetidines.

Ring expansion: Conversely, ring expansion of three-membered heterocycles like aziridines can provide a route to the four-membered azetidine ring.

Stereoselective and Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of α- and β-substituted this compound derivatives is of paramount importance.

Chiral α- and β-Substituted this compound Synthesis

The synthesis of chiral α- and β-substituted azetidin-3-yl-acetic acids can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

One approach involves the use of a chiral pool, starting from readily available chiral molecules like amino acids. nih.gov For example, chiral N-propargylsulfonamides, which can be accessed with high enantiomeric excess via chiral sulfinamide chemistry, can undergo a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones. nih.gov These chiral ketones can then be further functionalized to the desired acetic acid derivatives.

Another strategy involves the diastereoselective functionalization of a pre-existing chiral azetidine scaffold. For instance, the α-lithiation of an N-protected 3-arylazetidine followed by trapping with an electrophile can proceed with high diastereoselectivity. uni-muenchen.de Furthermore, asymmetric hydrogenation of a prochiral azetinyl-carboxylic acid intermediate can furnish the desired functionalized azetidine-based amino acid both diastereo- and enantioselectively. chemrxiv.org The direct catalytic enantioselective difunctionalization of achiral azetines has also been reported as a convenient method to access chiral 2,3-disubstituted azetidines. nih.govacs.org

Diastereomeric Separation Techniques

When a synthetic route produces a mixture of diastereomers, their separation is a crucial step in obtaining a stereochemically pure compound. Diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional laboratory techniques like chromatography and crystallization. tcichemicals.com

A common method for the separation of chiral carboxylic acids, such as derivatives of this compound, is through the formation of diastereomeric salts. This involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acids. A similar strategy can be applied to separate racemic amines using a chiral acid. For instance, the resolution of racemic azetidine-2-carboxylic acid has been successfully achieved using D- or L-tyrosine hydrazide as the resolving agent. researchgate.net This principle of diastereomeric salt formation and separation is a viable technique for obtaining enantiomerically pure this compound derivatives.

Catalytic Asymmetric Syntheses

The enantioselective construction of the azetidine ring and its substituents is of paramount importance for pharmaceutical applications. Catalytic asymmetric synthesis provides a direct and efficient route to chiral azetidine derivatives. A notable approach involves the gold-catalyzed intermolecular oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones, which are versatile precursors for this compound derivatives. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it leverages chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones. nih.gov This method has been successfully applied to construct all-carbon quaternary stereocenters, which are common features in complex bioactive molecules. While many systems rely on highly reactive organometallic reagents, the use of stable arylboronic acids with a chiral palladium catalyst offers a practical and operationally simple alternative that is tolerant to air and moisture. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies have further expanded the toolkit for creating complex azetidine structures. These methods often employ transition metal catalysis to achieve high levels of selectivity and efficiency.

Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

A practical and widely used method for synthesizing 3-aryl-3-azetidinyl acetic acid esters involves the rhodium(I)-catalyzed conjugate addition of organoboron reagents. researchgate.netsemanticscholar.org The synthesis typically begins with the preparation of an α,β-unsaturated ester attached to the azetidine ring at the 3-position, for instance, through a Horner-Wadsworth-Emmons reaction with N-Boc-3-azetidinone. semanticscholar.orgnih.gov Subsequent treatment with various arylboronic acids in the presence of a rhodium(I) catalyst smoothly affords the desired conjugate addition products in good yields. semanticscholar.org

A key challenge in this reaction is the competing protodeboronation of the arylboronic acid. semanticscholar.org To mitigate this side reaction and improve yields, reaction conditions can be optimized, for example, by using isopropanol (B130326) instead of aqueous media. researchgate.net This domino reaction, which involves the formation of an enol intermediate, can be harnessed to create more complex structures by capturing the intermediate with various nucleophiles. thieme-connect.de

Arylboronic AcidCatalyst SystemSolventYield (%)
Phenylboronic acid[Rh(acac)(CO)2]/diphosphaneAqueousGood
4-Methylphenylboronic acidRhodium(I) complexIsopropanol56-71%
4-Methoxyphenylboronic acidRhodium(I) complexIsopropanol56-71%
4-Fluorophenylboronic acidRhodium(I) complexIsopropanol56-71%

This table presents representative data on rhodium-catalyzed conjugate additions to azetidine-derived α,β-unsaturated esters. researchgate.netsemanticscholar.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the synthesis of azetidine derivatives. One such application is the cross-coupling of 3-iodoazetidines with aryl boronic acids to produce 2-aryl azetidines. nih.gov This reaction proceeds through a migration/coupling mechanism, potentially involving a palladium-hydride/dihydroazete complex. nih.gov

Furthermore, palladium-catalyzed N-arylation reactions provide a direct route to N-aryl azetidines from the parent azetidine and aryl bromides, without cleavage of the four-membered ring. thieme-connect.comresearchgate.net A highly efficient method for constructing the azetidine ring itself involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ-position of an amine substrate. acs.orgorganic-chemistry.org This approach, which utilizes a picolinamide (B142947) (PA) directing group, is notable for its use of inexpensive reagents and low catalyst loading. acs.orgorganic-chemistry.org A similar palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, promoted by an oxidant, also yields functionalized azetidines. rsc.org

Oxidative Cleavage Approaches for Azetidine-3-carboxylic Acid Derivatives

A facile, two-step synthesis of 3-aryl-azetidine-3-carboxylic acids has been developed, offering a significant advantage over methods requiring strong acids or bases. acs.orgnih.gov The strategy commences with a catalytic Friedel–Crafts reaction between a 3-arylazetidin-3-ol and a furan (B31954) nucleophile (e.g., 2-methylfuran), catalyzed by Ca(NTf₂)₂, to install the furan moiety. acs.org

The second step involves the mild and selective oxidative cleavage of the furan ring to unmask the carboxylic acid. This transformation is effectively catalyzed by ruthenium trichloride (B1173362) (RuCl₃). acs.orgnih.gov The method is scalable and the products are often easily purified through simple acid/base workups, making it a valuable route for creating building blocks for peptide synthesis and drug analogues. acs.orgthieme-connect.com

3-Arylazetidin-3-ol SubstrateCatalyst for CleavageYield of Carboxylic Acid (%)
3-(Phenyl)azetidin-3-ol derivativeRuCl₃ (2.5 mol%)77% (on 5g scale)
3-(4-(TIPS-O)phenyl)azetidin-3-ol derivativeRuCl₃High
3-(4-(Bn-O)phenyl)azetidin-3-ol derivativeRuCl₃High

This table illustrates the yields for the Ru-catalyzed oxidative cleavage step to form 3-arylazetidine-3-carboxylic acids. acs.org

Metal-Catalyzed Hydroaminoalkylation

Metal-catalyzed hydroaminoalkylation represents an atom-economic approach for C-H functionalization to form C-C bonds. Tantalum-based catalysts have been shown to be effective for the synthesis of substituted N-heterocycles. acs.org Specifically, a scalable one-pot alkylation/cyclization procedure has been developed to generate β-alkylated N-heterocycles, including 3-methylated azetidines. This process directly alkylates unprotected secondary amines by functionalizing the C-H bond adjacent to the nitrogen atom, followed by cyclization to form the azetidine ring. acs.org

Organocatalysis in Azetidine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. In the context of azetidine synthesis, amine catalysts are particularly useful. The amine-catalyzed cycloaddition of allenoates and imines is a known method for constructing the azetidine core. magtech.com.cn

A relevant example leading to this compound derivatives involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one with trimethyl phosphonoacetate. nih.gov This step forms a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester can then undergo an aza-Michael addition with various NH-heterocycles, often catalyzed by an organic base like DBU or K₂CO₃, to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

Gold-Catalyzed Oxidative Cyclization to Azetidin-3-ones

A notable and efficient method for the synthesis of the azetidin-3-one core, a precursor to derivatives of this compound, is through a gold-catalyzed oxidative cyclization. This strategy offers a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable intermediates for further functionalization.

The key reaction involves the intramolecular N-H insertion of an α-oxo gold carbene, which is generated in situ from the intermolecular oxidation of an alkyne. nih.gov Specifically, chiral N-propargylsulfonamides serve as readily accessible starting materials. The gold catalyst facilitates the oxidative cyclization of these precursors to yield the corresponding azetidin-3-ones in good yields. nih.gov

A significant advantage of this methodology is its compatibility with various functional groups. The reaction conditions are mild enough to tolerate acid-labile protecting groups such as Boc (tert-butoxycarbonyl) and MOM (methoxymethyl ether). nih.gov Furthermore, silyl (B83357) protecting groups like TBDPS (tert-butyldiphenylsilyl) are also unaffected during the cyclization process. nih.gov This tolerance allows for the synthesis of diversely functionalized azetidin-3-ones that can be further elaborated into complex azetidine derivatives.

The reaction is typically catalyzed by a cationic gold(I) complex, and it has been demonstrated that the reaction can proceed efficiently without the need for acid additives, which further enhances its functional group compatibility. nih.gov The use of a t-butanesulfonyl protecting group on the nitrogen is particularly advantageous as it can be easily removed under acidic conditions after the formation of the azetidine ring. nih.govmdpi.com

The versatility of this gold-catalyzed approach is highlighted by its application in the synthesis of more complex structures, such as oxazaspiro[3.3]heptanones, demonstrating its utility in building diverse molecular scaffolds. nih.gov

Derivatization and Functionalization Strategies

Introduction of Protecting Groups (e.g., Boc) and their Manipulation

The manipulation of protecting groups is a cornerstone of the synthetic chemistry of this compound, enabling selective reactions at different positions of the molecule. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

Introduction of the Boc Group:

N-Boc-azetidin-3-yl-acetic acid can be synthesized from its corresponding ester, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, through hydrolysis. mdpi.com This straightforward procedure provides the Boc-protected acid in high yield, ready for further transformations. The synthesis of related Boc-protected azetidine derivatives often starts from N-Boc-3-azetidinone, which can be converted to various functionalized azetidines. nih.govmdpi.com

Manipulation and Cleavage of the Boc Group:

The Boc group is typically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are commonly used for this deprotection. nih.govnih.gov For instance, the deprotection of {1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid is achieved using 4N HCl in dioxane to yield the corresponding hydrochloride salt. nih.gov The choice of deprotection conditions can be crucial to avoid undesired side reactions, such as ring cleavage, which has been reported for some basic azetidines. nih.gov The stability of the azetidine ring is a key consideration, and while it is generally more stable than the aziridine (B145994) ring, its inherent strain can lead to decomposition under certain conditions. nih.gov

The selective removal of the Boc group in the presence of other protecting groups is also a valuable strategy in multistep syntheses. The greater acid lability of other protecting groups, such as the tert-butoxythiocarbonyl (Botc) group, compared to the Boc group allows for orthogonal deprotection strategies. nih.gov

Below is a table summarizing common conditions for the manipulation of the Boc protecting group on azetidine derivatives.

Transformation Reagents and Conditions Substrate Example Product Example Reference
Hydrolysis of Ester Lithium hydroxide, Tetrahydrofuran (B95107)/Watertert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylateN-Boc-3-azetidineacetic acid mdpi.com
Boc Deprotection Trifluoroacetic acid, Dichloromethane{1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid{3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetic acid nih.gov
Boc Deprotection 4N HCl in dioxane{1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid{3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetic acid hydrogen chloride salt nih.gov

Substitution at the Azetidine Ring

The functionalization of the azetidine ring at positions other than the nitrogen atom is a key strategy for creating a diverse range of this compound derivatives. Substitution can be achieved through various synthetic methodologies, including reactions on pre-functionalized rings or direct C-H functionalization.

One common precursor for introducing substituents at the 3-position is N-Boc-3-azetidinone. This ketone can undergo a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be further functionalized. nih.gov For example, reaction with trimethyl phosphonoacetate yields an α,β-unsaturated ester. nih.gov This intermediate can then undergo conjugate addition with arylboronic acids in the presence of a rhodium(I) catalyst to introduce aryl groups at the 3-position of the azetidine ring. nih.gov

Another approach involves the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives, which serve as versatile intermediates for nucleophilic substitution reactions. bhu.ac.in The bromo-substituted carbon center allows for the introduction of a wide array of functional groups through reactions with carbon, sulfur, oxygen, and nitrogen nucleophiles. bhu.ac.in

Direct C-H functionalization of the azetidine ring is a more recent and powerful strategy. The azetidine ring itself can act as a directing group for regioselective ortho-C-H functionalization of an attached aryl ring. semanticscholar.org This has been demonstrated using lithiation with reagents like n-hexyllithium, allowing for the introduction of various substituents on the aromatic ring. semanticscholar.org While this example focuses on an aryl substituent at the 2-position, it highlights the potential for the azetidine ring to influence reactivity at adjacent positions.

The following table provides examples of substitution reactions on the azetidine ring of precursors to this compound derivatives.

Reaction Type Starting Material Reagents and Conditions Product Reference
Conjugate Addition Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetateArylboronic acid, Rh(I) catalystMethyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate nih.gov
Nucleophilic Substitution Alkyl 3-bromoazetidine-3-carboxylatesVarious nucleophiles (C, S, O, N)Substituted azetidine-3-carboxylic acid derivatives bhu.ac.in
Ortho-C-H Functionalization 2-Arylazetidine derivativesn-Hexyllithium, then electrophileOrtho-functionalized 2-arylazetidines semanticscholar.org

Formation of Hybrid Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex hybrid heterocyclic systems, including spirocyclic and fused ring structures. These hybrid systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Spirocyclic Systems:

Spirocyclic azetidines can be synthesized from common cyclic carboxylic acids. rsc.org A two-step sequence involving the synthesis of an azetidinone followed by its reduction provides access to spirocyclic amino acids. rsc.org While this method does not start directly from this compound, it demonstrates a general strategy for creating spiro-azetidine structures.

A more direct approach to spiro-heterocycles involving the azetidine ring often utilizes cycloaddition reactions. For instance, the synthesis of spiro-oxindoles can be achieved through a three-component reaction involving an azomethine ylide generated in situ. researchgate.net

More specifically, spirocyclic compounds containing an azetidine moiety have been designed and synthesized, such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s. nih.gov The synthesis of these compounds starts from tert-butyl 3-oxaazetidine-1-carboxylate, which is converted to a spirocyclic ketone precursor. nih.gov This ketone then undergoes further reactions to form the final spiro-heterocyclic system.

Fused Heterocyclic Systems:

The formation of fused heterocyclic systems containing an azetidine ring can be achieved through various cyclization strategies. For example, a copper-catalyzed sequence involving an Ullmann type intermolecular C-C coupling, followed by an intramolecular C-N coupling and an intramolecular aza-Michael type addition, has been used to afford various fused N-heterocyclic acetic acid derivatives. nih.gov

Intramolecular reactions on appropriately functionalized azetidine derivatives are also a common route to fused systems. For instance, an intramolecular Mitsunobu reaction can lead to the formation of a fused azetidine. derpharmachemica.com Furthermore, 4-allenyl β-lactams, which contain an azetidinone ring, can be fused with a pyrroline (B1223166) or tetrahydrofuran ring via a gold-catalyzed cyclization. derpharmachemica.com

The following table summarizes examples of the formation of hybrid heterocyclic systems involving the azetidine ring.

Hybrid System Type Synthetic Strategy Starting Material/Precursor Product Type Reference
Spirocyclic Two-step synthesis (azetidinone formation and reduction)Cyclic carboxylic acidsSpirocyclic amino acids rsc.org
Spirocyclic Multi-step synthesis from a spirocyclic ketonetert-butyl 3-oxaazetidine-1-carboxylate7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s nih.gov
Fused Copper-catalyzed multi-step sequenceAppropriate precursors for Ullmann and Michael reactionsFused N-heterocyclic acetic acid derivatives nih.gov
Fused Gold-catalyzed cyclization4-Allenyl β-lactamsAzetidinone fused with pyrroline or tetrahydrofuran derpharmachemica.com

Reactivity and Mechanistic Investigations of Azetidin 3 Yl Acetic Acid

Ring Strain and Reactivity Profile of the Azetidine (B1206935) Moiety

Azetidines, including Azetidin-3-yl-acetic acid, are four-membered nitrogen-containing heterocycles whose chemical behavior is largely dictated by inherent ring strain. researchgate.net This strain, a consequence of bond angle deviation from the ideal sp³ hybridization, imparts a unique reactivity profile compared to other saturated nitrogen heterocycles. researchgate.net The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This considerable, but not extreme, ring strain makes the azetidine ring significantly more stable and easier to handle than aziridines, yet reactive enough to participate in unique transformations under specific conditions. researchwithrutgers.com The strain energy is the driving force for various ring-opening and ring-expansion reactions, making azetidines valuable synthetic intermediates. researchgate.net The embedded polar nitrogen atom further influences its properties, making the azetidine scaffold a privileged motif in medicinal chemistry. rsc.org

CompoundRing SizeRing Strain (kcal/mol)General Reactivity
Aziridine (B145994)3~27.7High
Azetidine 4 ~25.4 Moderate
Pyrrolidine5~5.4Low

This table presents a comparison of ring strain among small nitrogen-containing heterocycles. rsc.org

Reaction Mechanisms in Key Synthetic Transformations

The Aza-Michael addition is a fundamental reaction for C-N bond formation and is a key strategy for the synthesis of functionalized azetidines, such as derivatives of this compound. nih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. whiterose.ac.uk In the context of synthesizing 3-substituted azetidines, an α,β-unsaturated ester like methyl 2-(azetidin-3-ylidene)acetate serves as the Michael acceptor. researchgate.netbohrium.com

The synthesis of this acceptor typically begins with N-Boc-3-azetidinone, which undergoes a Horner-Wadsworth-Emmons reaction to form the exocyclic double bond. semanticscholar.orgnih.gov Subsequently, various NH-heterocycles can act as nucleophiles in an aza-Michael addition to yield the target 3-substituted 3-(acetoxymethyl)azetidines. nih.govresearchgate.net Mechanistic studies show that the reaction can be catalyzed by bases, such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). mdpi.com The amine catalyst can facilitate the isomerization of the Michael acceptor, although the addition typically occurs selectively on the desired isomer. whiterose.ac.uk The reaction proceeds through the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by protonation to yield the final adduct. rsc.orgwhiterose.ac.uk

While C-N bond cleavage is more common in azetidine chemistry due to ring strain, C-C bond cleavage and coupling mechanisms are also observed, particularly in rearrangement and ring-expansion reactions. For instance, certain substituted azetidines can undergo rearrangement to form larger ring systems like piperidines. One proposed mechanism involves the formation of a reactive bicyclic azetidinium salt via intramolecular nucleophilic displacement, which then undergoes ring enlargement.

In a different mechanistic pathway, the treatment of dicarboxylate-substituted aziridines with an isocyanide in the presence of a Lewis acid catalyst like Y(OTf)₃ can lead to azetidine derivatives. The mechanism involves coordination of the catalyst to a carboxylate group, triggering a C-C bond cleavage to form an azomethine ylide intermediate. This ylide then undergoes a Ugi-type nucleophilic attack by the isocyanide, followed by internal trapping to form the four-membered azetidine ring. While this example starts from an aziridine, it illustrates a mechanistic principle of C-C bond cleavage/formation that can be relevant in constructing complex azetidine scaffolds. Unprecedented C-C bond cleavage has also been documented in the nucleophilic ring-opening of specific N-styryl-substituted aziridines, leading to ring-expanded imidazolidin-4-ones. nih.gov

Carbocation intermediates can play a significant role in the reactivity of azetidines, particularly in acid-mediated reactions. rsc.org The protonation of the azetidine nitrogen atom under acidic conditions activates the ring towards nucleophilic attack and ring-opening. rsc.orgnih.gov This activation can lead to the formation of a transient carbocation upon C-N bond cleavage. The stability of this carbocation is influenced by the substituents on the ring. masterorganicchemistry.comlibretexts.org

For example, an acid-mediated intramolecular ring-opening decomposition has been observed in a series of N-substituted azetidines. nih.gov The mechanism involves the protonation of the azetidine nitrogen, which facilitates a nucleophilic attack from a pendant amide group, leading to ring cleavage. The rate of this decomposition is highly sensitive to pH, occurring more rapidly under acidic conditions. nih.gov More recently, the generation of stable azetidine-benzylic carbocations has been described as a general strategy to access valuable 3,3-disubstituted azetidines, demonstrating the synthetic utility of these intermediates. nih.gov

Radical-based transformations provide powerful methods for synthesizing and functionalizing azetidines. One notable mechanism is the anti-Baldwin 4-exo-dig radical cyclization. nih.gov For instance, ynamides can undergo a copper-catalyzed photoinduced cyclization to form highly substituted azetidines. The mechanism involves the generation of an α-aminoalkyl radical, which then undergoes a 4-exo-dig cyclization onto the alkyne. The nitrogen atom is believed to facilitate this disfavored cyclization by positioning the reacting centers in close proximity and stabilizing the resulting vinyl radical. nih.gov

Cross-coupling reactions are also pivotal for introducing substituents onto the azetidine ring. organic-chemistry.org Suzuki-Miyaura-type cross-couplings between alkyl iodides (including 3-iodoazetidine) and aryl organoborons can be achieved through a mechanism involving a copper catalyst. This process is initiated by a halogen-atom-transfer from an α-aminoalkyl radical to the secondary alkyl iodide, generating the corresponding alkyl radical which then couples with the boronate species. organic-chemistry.org Radical additions to 2-azetines, which contain a C=C double bond within the ring, have also been developed to access functionalized azetidines. nih.gov

Stability and Reactivity under Various Conditions

The stability of the azetidine ring in molecules like this compound is highly dependent on the surrounding chemical environment, particularly pH. nih.gov While generally more stable than the three-membered aziridine ring, the azetidine moiety is susceptible to decomposition under specific conditions, primarily driven by its inherent ring strain. researchgate.netnih.gov

Under acidic conditions, the azetidine nitrogen is readily protonated. This protonation enhances the ring strain and activates the C-N bonds toward cleavage by nucleophiles, potentially leading to ring-opening. nih.govambeed.com Studies on N-aryl azetidines have shown that decomposition is significantly faster at low pH (e.g., pH 1.8) compared to neutral pH, where the compounds are stable. nih.gov The basicity (pKa) of the azetidine nitrogen is a key determinant of its stability in acidic media; lower pKa values correlate with greater stability as protonation is less favorable. nih.gov

Under basic conditions, the azetidine ring is generally more stable. However, reactions can still be promoted. For example, base-mediated reactions of 1-azetines can lead to rearrangements affording functionalized azetidine products. nih.gov The stability is also influenced by the nature of the substituents on the ring. Electron-withdrawing groups on the nitrogen can decrease its nucleophilicity and basicity, potentially altering its reactivity profile.

ConditionReactivity/Stability ProfileMechanistic Implication
Acidic (e.g., pH < 4) Prone to decomposition/ring-opening nih.govProtonation of the azetidine nitrogen activates the ring for nucleophilic attack. rsc.orgnih.gov
Neutral (e.g., pH 7) Generally stable nih.govThe ring remains intact as the nitrogen is not significantly protonated.
Basic Generally stable, but can participate in base-mediated rearrangements nih.govThe unprotonated nitrogen can act as an internal nucleophile or be influenced by external bases.

This table summarizes the stability and reactivity of the azetidine ring under different pH conditions.

Influence of Protecting Groups on Stability and Reactivity

The stability and reactivity of the azetidine ring in this compound and its derivatives are significantly influenced by the nature of the protecting group attached to the nitrogen atom. Due to the inherent ring strain of the four-membered heterocycle, the choice of a suitable protecting group is critical for both handling the compound and directing its reactivity in synthetic transformations. rsc.org Commonly employed protecting groups for the azetidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. ljmu.ac.uk

The Boc group is widely used due to its stability under various conditions and its facile removal under acidic conditions. acs.orgnih.gov For instance, N-Boc-azetidine derivatives can undergo deprotection with acids like trifluoroacetic acid (TFA) without causing the degradation of the strained four-membered ring. acs.orgresearchgate.net This acid lability allows for the selective deprotection of the azetidine nitrogen in the presence of other functional groups. researchgate.net The Boc group's electron-withdrawing nature can also influence the reactivity of the azetidine ring, for example by enabling lithiation at an adjacent methylene (B1212753) group for further functionalization. acs.org However, under certain acidic conditions, such as in the presence of p-toluenesulfonic acid (p-TsOH) in hot dioxane, Boc-protected azetidines can undergo ring-opening reactions. rsc.org

The Cbz group offers an alternative protection strategy, being stable to acidic conditions that would cleave a Boc group. This orthogonality is valuable in complex multi-step syntheses. ljmu.ac.ukljmu.ac.uk The Cbz group is typically removed under neutral conditions via catalytic hydrogenation. ljmu.ac.uk This allows for late-stage functionalization of the azetidine nitrogen after other synthetic steps, including those performed under acidic conditions, have been completed. ljmu.ac.ukresearchgate.net The choice between Boc and Cbz protection, therefore, allows chemists to tailor the synthetic route, enabling chemoselective N-functionalization through acylation, sulfonylation, or nucleophilic aromatic substitution after deprotection. ljmu.ac.uk

Other protecting groups, such as the t-butanesulfonyl (Bus) group, have also been utilized. The Bus group is notable for its stability during certain reactions, like gold-catalyzed oxidative cyclizations, and its subsequent easy removal from the azetidine ring under acidic conditions. nih.gov The trifluoroacetyl (TFA) protecting group has also been shown to be effective, with the advantage of being removable in situ using ammonia in methanol. rsc.org The selection of the protecting group is therefore a key strategic decision in the synthesis and manipulation of this compound derivatives, dictating the compound's stability and the types of chemical transformations it can undergo.

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Features
tert-butoxycarbonylBocAcidic conditions (e.g., TFA, HCl) acs.orgnih.govStable to nucleophiles and base hydrolysis; allows for selective deprotection. nih.gov
BenzyloxycarbonylCbzCatalytic Hydrogenation (e.g., H₂, Pd/C) ljmu.ac.ukOrthogonal to acid-labile groups; stable under acidic conditions. ljmu.ac.uk
t-butanesulfonylBusAcidic conditions nih.govStable during certain metal-catalyzed reactions. nih.gov
TrifluoroacetylTFABasic conditions (e.g., NH₃ in MeOH) rsc.orgCan be removed in situ after certain reactions. rsc.org

Behavior under Acidic and Basic Conditions

The behavior of this compound under acidic and basic conditions is intrinsically linked to the strain of the four-membered ring and the electronic properties of the substituents on both the nitrogen and the acetic acid moiety. The parent compound exists as a zwitterion under physiological pH, but its stability can be compromised under harsh pH conditions.

Under acidic conditions, the azetidine nitrogen can be protonated. The resulting azetidinium ion can be susceptible to nucleophilic attack, leading to ring-opening. This acid-mediated decomposition is a known stability issue for certain N-substituted azetidines. nih.gov The pKa of the azetidine nitrogen is a crucial factor; a lower pKa reduces the likelihood of protonation and thus enhances stability in acidic media. nih.gov For this compound itself, it is often handled as a hydrochloride salt, which indicates a degree of stability of the protonated form under controlled acidic conditions. nih.govsigmaaldrich.com The presence of an N-protecting group significantly alters this behavior. For example, N-Boc protected derivatives are designed to be cleaved under acidic conditions, which regenerates the secondary amine. nih.gov Studies have shown that post-cyclization deprotection of peptides containing azetidine units can be achieved with strong acid without degradation of the strained four-membered ring. researchgate.net However, prolonged exposure or harsh acidic conditions can lead to undesired side reactions. For instance, glacial acetic acid, a weak acid, can be used as a solvent and nucleophile in certain rearrangements and is also used to quench specific reactions involving azetidine derivatives. wikipedia.orgsigmaaldrich.com

In basic media, the primary concern is the deprotonation of the carboxylic acid to form a carboxylate. The stability of the azetidine ring itself is generally higher under basic than acidic conditions. However, the presence of a strong base can promote other reactions. For example, bases like triethylamine are commonly used in reactions involving azetidinones, such as in dehydrative annulation to form the β-lactam ring. globalresearchonline.net Furthermore, strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be used to promote α-alkylation of N-protected azetidine-2-carboxylic acid esters, indicating the feasibility of C-H activation under basic conditions without ring degradation. rsc.org The specific reaction outcome is highly dependent on the substrate, the strength of the base, temperature, and reaction time.

ConditionPotential Reactions/BehaviorInfluencing Factors
Strongly Acidic (e.g., TFA, conc. HCl)N-Boc deprotection; nih.gov Potential for ring-opening via azetidinium ion formation. nih.govNature of N-substituent, acid concentration, temperature, presence of nucleophiles. nih.gov
Weakly Acidic (e.g., Acetic Acid)Protonation of azetidine nitrogen; can act as a solvent and catalyst. wikipedia.orgrsc.orgReaction specific; can be used for quenching or promoting specific transformations. wikipedia.orgsigmaaldrich.com
NeutralGenerally stable, especially with appropriate N-protection.Substituents on the ring and side chain.
Basic (e.g., Triethylamine, LiTMP)Deprotonation of carboxylic acid; promotion of reactions like cyclizations or alkylations. rsc.orgglobalresearchonline.netBase strength, substrate structure, solvent, temperature. rsc.org

Advanced Characterization Techniques in Azetidin 3 Yl Acetic Acid Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of Azetidin-3-yl-acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For a derivative, methyl 2-(azetidin-3-yl)acetate hydrochloride, the proton NMR spectrum (400 MHz, CD₃OD) shows characteristic signals for the azetidine (B1206935) ring and the acetate (B1210297) side chain. chemicalbook.com The protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy identifies the different carbon environments in the molecule. In derivatives like 3-aryl-3-azetidinyl acetates, the quaternary C-3 carbon of the azetidine ring shows a characteristic signal in the range of δ 39.1–39.7 ppm, while the methylene (B1212753) carbon of the acetate moiety appears between δ 45.2–45.7 ppm. semanticscholar.org For N-unprotected derivatives, these shifts are observed around δ 41.5–42.0 ppm (C-3) and δ 43.2–43.7 ppm (acetate CH₂). semanticscholar.org

Advanced 2D NMR Techniques are employed for unambiguous signal assignment and detailed structural analysis of complex derivatives. semanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For instance, in a 3-aryl-3-azetidinyl acetic acid methyl ester derivative, the methylene carbon of the acetate group showed a cross-peak with the corresponding methylene protons. ktu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity across quaternary carbons and heteroatoms. For example, long-range HMBC correlations were observed between the azetidine ring methylene protons and the quaternary carbon of an aryl substituent, as well as the carbonyl carbon of the acetate group in 3-aryl-3-azetidinyl acetic acid derivatives. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule. semanticscholar.org

While specific data for ¹⁵N, ¹⁹F, and ³¹P NMR are dependent on the presence of these nuclei in specific derivatives, these techniques can provide valuable information on the electronic environment of nitrogen, fluorine, and phosphorus atoms, respectively. For example, the ¹⁹F NMR spectrum of a trifluoromethyl-substituted derivative showed the characteristic chemical shift for the CF₃ group. semanticscholar.org

Table 1: Representative ¹H NMR Data for a Derivative of this compound Data for Methyl 2-(azetidin-3-yl)acetate hydrochloride in CD₃OD. chemicalbook.com

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Azetidine CH₂ 4.16 t 9.9
Azetidine CH₂ 3.95-3.87 m
OCH₃ 3.73-3.65 m
Azetidine CH 3.28-3.19 m
Acetate CH₂ 2.78-2.69 m

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Derivatives of this compound semanticscholar.org

Carbon N-Unprotected Derivatives (δ, ppm) 3-Aryl-3-azetidinyl Acetates (δ, ppm)
Azetidine C-3 41.5–42.0 39.1–39.7
Acetate CH₂ 43.2–43.7 45.2–45.7

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its derivatives with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the molecular formula, confirming the identity of the synthesized compound. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

For example, the hydrochloride salt of this compound has a molecular formula of C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol . nih.gov HRMS would provide a highly accurate mass measurement that corresponds to this formula. In research involving derivatives, such as methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate, HRMS (using electrospray ionization, ESI) was used to confirm the calculated exact mass of the protonated molecule [M+H]⁺. ktu.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the secondary amine functionalities.

Key expected absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A C=O stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

An N-H stretching band for the secondary amine of the azetidine ring, typically around 3300-3500 cm⁻¹.

C-H stretching bands for the aliphatic CH and CH₂ groups, generally in the 2850-3000 cm⁻¹ region.

In studies of related azetidinone derivatives, the characteristic C=O stretching of the β-lactam ring is observed in the range of 1650-1689 cm⁻¹. jmchemsci.com

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing definitive confirmation of the molecular structure. For chiral molecules like derivatives of this compound, SC-XRD is the gold standard for determining the absolute configuration of stereocenters.

Chromatographic Methods

Chromatographic methods are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the polar and non-volatile nature of the compound, reversed-phase HPLC is a suitable method. A typical setup would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would need to be controlled to ensure consistent ionization of the carboxylic acid and amine groups. Detection can be achieved using a UV detector (if the molecule has a chromophore or is derivatized) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). For the related azetidine-2-carboxylic acid, HPLC with a cation exchange resin column has been used. nih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like amino acids. However, GC can be employed after derivatization to increase the volatility of this compound. Common derivatization procedures for amino acids include esterification of the carboxylic acid group and acylation of the amine group. For instance, the compound could be converted to its methyl ester and then acylated to form a volatile derivative that can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis of azetidine-2-carboxylic acid has been performed using GC-MS after silylation. researchgate.net

Flash Chromatography for Purification

Flash chromatography is a fundamental purification technique used extensively in the synthesis of azetidine-containing compounds. It is employed to separate the desired product from unreacted starting materials, reagents, and byproducts based on polarity.

In the synthesis of functionalized azetidines, which are precursors or analogues of this compound, flash chromatography on silica (B1680970) gel is a standard procedure. nih.gov For instance, after a reaction, the crude residue is often subjected to silica gel chromatography to isolate the target molecule. nih.gov A common mobile phase system for these separations is a gradient of ethyl acetate (EtOAc) in hexanes. nih.gov This technique is effective for multi-gram scale separations, demonstrating its utility in producing significant quantities of purified material. nih.gov

The versatility of flash chromatography is also evident in its ability to separate stereoisomers, such as epimeric mixtures of 2-cyano azetidines, which can be challenging to distinguish otherwise. nih.gov The choice of solvent system and gradient is optimized to achieve baseline separation between the desired compound and impurities. In some cases, for highly polar or acidic compounds, modifiers may be added to the mobile phase to improve separation and prevent the product from streaking on the column. For example, adding a small percentage of acetic acid to the eluent can help in the purification of acidic compounds by keeping them protonated and reducing their interaction with the silica gel.

Table 1: Examples of Flash Chromatography in Azetidine Synthesis

Compound TypeStationary PhaseMobile Phase / EluentOutcomeReference
Protected 2-cyano azetidinesSilica GelHexanes/Ethyl Acetate (EtOAc)Separation of epimeric mixture (53% and 40% yields for each epimer) nih.gov
N-acylated azetidineSilica GelNot specifiedPurification of the final acylated product (24% yield) nih.gov
General acidic compoundsSilica Gel (Normal Phase)DCM with a gradient up to 20% MeOH and 1% Acetic AcidEffective purification of acidic, base-sensitive compounds reddit.com

Chiral HPLC for Enantiomeric Purity Determination

For chiral molecules like this compound, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose, enabling the separation and quantification of individual enantiomers.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica gel support, are widely used. nih.gov For instance, columns like the CHIRALPAK® series are effective for resolving a wide range of chiral compounds. researchgate.netsemanticscholar.org

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5). researchgate.net For azetidine-related structures, a normal-phase mobile system often consisting of n-hexane, an alcohol like 2-propanol or ethanol, and a basic or acidic additive (e.g., diethylamine (B46881) or trifluoroacetic acid) is commonly employed. researchgate.netsemanticscholar.org The additive helps to improve peak shape and resolution. The separated enantiomers are typically detected using a UV detector at a wavelength where the molecule absorbs light. researchgate.net

Table 2: Chiral HPLC Method Parameters for Azetidine-Related Compounds

ParameterExample Condition 1Example Condition 2
Chiral ColumnCHIRALPAK AD (5 µm, 250 mm × 4.6 mm)Chiralpak AS-H (5 µm, 250 x 4.6 mm)
Mobile Phasen-hexane/2-propanol/diethylamine (75:25:0.1 v/v/v)n-hexane/ethanol/2-propanol/trifluoroacetic acid (84:12:4:0.1 v/v)
Flow Rate1.0 mL/minNot specified, but typically ~1.0 mL/min
DetectionUV at 260 nmNot specified
Achieved Resolution (Rs)> 1.9> 2.0
Reference researchgate.net semanticscholar.org

LC/MS for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for real-time monitoring of chemical reactions during the synthesis of this compound. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the tracking of reactants, intermediates, products, and byproducts.

A small aliquot of the reaction mixture is injected into the LC/MS system. The components are separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common technique used to generate ions from the analytes. For a compound like this compound, analysis would typically be performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺. mdpi.com

The mass spectrometer can be operated in full scan mode to identify all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. mdpi.com In MRM, a specific parent ion (e.g., the [M+H]⁺ of the product) is selected and fragmented, and a specific fragment ion is then monitored. mdpi.com This technique provides quantitative data on the concentration of the target compound over time, allowing chemists to determine the optimal reaction time and conditions. researchgate.net

Table 3: LC/MS Parameters for Monitoring Acetic Acid Derivatives

ParameterExample for Indole-3-acetic acid (IAA)Example for Acetate Quantification
ChromatographyReverse-phase C18Reverse-phase C18
Ionization ModePositive ESI ([M+H]⁺)Negative ESI
Monitored Ion(s)Parent Ion: m/z 176.1; Fragment Ions: m/z 130.0, 103.0Pseudo MRM for acetate ions
ApplicationConfirmation of product presence and fragmentation patternQuantitative determination of acetate content
Reference mdpi.com nih.gov

Computational Studies on Azetidin 3 Yl Acetic Acid and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

In studies involving azetidine (B1206935) derivatives, molecular docking has been employed to evaluate their potential as inhibitors of various protein targets. For instance, a series of novel azetidin-2-one (B1220530) derivatives were designed and assessed as potential inhibitors of the epidermal growth factor receptor (EGFR), a key factor in cell growth and proliferation. researchgate.net The docking study aimed to predict whether these compounds could form stable complexes within the erlotinib binding site of the EGFR tyrosine kinase domain. researchgate.netscribd.com The results indicated that the designed azetidine-2-one derivatives had favorable binding interactions. researchgate.net

The effectiveness of the binding is often quantified by a docking score, which estimates the binding affinity. In the study of azetidin-2-one derivatives targeting EGFR, several compounds showed promising fitness scores compared to the reference ligand, erlotinib. researchgate.net

Table 1: Molecular Docking Fitness Scores of Selected Azetidin-2-one Derivatives against EGFR

Compound PLP Fitness Score* Reference Ligand (Erlotinib) Fitness Score
A-2 77.79 71.94
A-8 76.68 71.94
A-14 71.46 71.94

*PLP (Piecewise Linear Potential) is a scoring function used to estimate binding affinity. A higher score generally indicates a more favorable predicted interaction. Data sourced from a study on new azetidin-2-one derivatives. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's active site. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. researchgate.netnih.gov

For azetidine derivatives, interaction analysis reveals how the molecule orients itself within the binding pocket. In the case of azetidin-2-one derivatives docked into the EGFR active site, specific interactions with key amino acid residues were identified. researchgate.net Similarly, computational studies on nipecotic acid derivatives, which are structurally related to azetidine-based GABA uptake inhibitors, have been used to understand their interactions with the human GABA transporter 1 (GAT1). nih.gov

Molecular dynamics (MD) simulations can further elucidate these interactions over time, providing a more dynamic picture of the complex's stability. nih.gov Analysis of MD trajectories can reveal the persistence of hydrogen bonds and other contacts throughout the simulation. nih.gov

Table 2: Key Protein-Ligand Interactions for a Representative Compound (4e) in a Thiazolo[3,2-a]pyridine Derivative Study

Interaction Type Interacting Amino Acid Residues
Hydrogen Bonds 3 interactions identified
Hydrophobic Contacts 10 contacts (including Alkyl and π-Alkyl)
Halogen Interaction 1 interaction identified
Van der Waals Trp357, Thr163, His305, Ala198, Glu233, Asp197, His101, Trp58, His299, Tyr62, Leu165, Gln63

This table illustrates the types of interactions typically analyzed. Data sourced from a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide fundamental information about molecular geometry, reactivity, and energetics.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In pharmaceutical research, DFT is applied to determine optimized molecular geometries, calculate electronic properties, and predict chemical reactivity. nih.govnih.gov

For molecules related to Azetidin-3-yl-acetic acid, DFT has been used to perform conformational studies and explore differences in structural preferences. nih.gov For example, a study on L-azetidine-2-carboxylic acid used DFT methods to analyze its backbone and ring structures compared to other cyclic amino acids. nih.gov DFT calculations can also shed light on reaction mechanisms. For instance, the steam reforming of acetic acid on a Nickel surface was investigated using DFT to determine the most favorable reaction pathway. researchgate.net Such studies provide insights into bond-breaking and bond-forming processes at a molecular level. researchgate.net

Computational methods can be used to calculate key thermodynamic parameters that describe the stability and energy of a molecule. The heat of formation, for example, represents the energy change when a compound is formed from its constituent elements and is a critical measure of its stability. researchgate.net

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical as it often dictates its biological activity by determining how it fits into a receptor's binding site.

Furthermore, studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have revealed that this moiety can act as a β-turn inducer, a critical secondary structure in proteins and peptides. researchgate.net Spectroscopic analysis combined with computational modeling showed the presence of interesting intramolecular hydrogen bonds that influence the molecule's three-dimensional structure. researchgate.net One such bond, a main-chain-to-side-chain hydrogen bond, creates a six-membered pseudo-cycle connecting the azetidine ring nitrogen to a nearby amide group, expanding the conformational options for designing structured peptides (foldamers). researchgate.net

Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the underlying mechanisms of chemical reactions and biological interactions. By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

In the context of drug-receptor interactions, a combination of molecular docking and molecular dynamics (MD) simulations is often used. After an initial static binding pose is predicted by docking, MD simulations can be run to observe the dynamic evolution of the protein-ligand complex over time. nih.gov This approach provides a comprehensive understanding of the interactions and can confirm the stability of the binding mode. For example, an MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase was conducted for 100 nanoseconds to gain precise, atomic-level information about the molecular interactions and stability of the complex. nih.gov

DFT calculations are also instrumental in elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the identification of rate-determining steps and provides a detailed understanding of how a chemical transformation occurs. researchgate.net

Medicinal Chemistry and Biological Applications of Azetidin 3 Yl Acetic Acid Derivatives

Applications in Pharmaceutical Development

The rigid framework of the azetidine (B1206935) ring, combined with the acidic side chain of the acetic acid moiety, provides a unique structural motif that can be exploited in drug design. This combination allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Intermediate in Pharmaceutical Synthesis

Azetidin-3-yl-acetic acid and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives often starts from N-Boc-3-azetidinone. This undergoes a Horner-Wadsworth-Emmons reaction, followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids. Subsequent chemical modifications can then be performed to produce a variety of N-unprotected hydrochlorides, as well as N-alkylated and N-acylated azetidine derivatives. This synthetic versatility allows for the creation of a diverse range of molecules for screening and optimization in drug discovery programs.

Design of Drug Candidates

The unique structural features of this compound make it an attractive scaffold for the design of new drug candidates. The azetidine ring can act as a bioisostere for other cyclic or acyclic moieties, offering a way to modify the structure of a known active compound to improve its properties. For instance, the rigid nature of the azetidine ring can lock a molecule into a specific conformation that is optimal for binding to a biological target.

Derivatives of this compound have been investigated for a variety of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. The ability to readily synthesize a library of diverse derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds into clinical candidates.

Neuroprotective Activity Studies

A significant area of research for this compound derivatives has been in the field of neurodegenerative diseases. Several studies have demonstrated the potential of these compounds to protect neurons from damage in models of both Parkinson's and Alzheimer's disease.

Models Associated with Parkinson's Disease (e.g., Salsolinol-induced)

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. Salsolinol is a neurotoxin that is implicated in the pathogenesis of Parkinson's disease. In a study evaluating the neuroprotective effects of a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, several compounds showed significant protection against salsolinol-induced cell death in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.

One particular derivative, compound 28 , demonstrated the highest neuroprotective effect in this model. The findings suggest that these azetidine derivatives could be promising candidates for the development of new therapies to slow the progression of Parkinson's disease.

Models Associated with Alzheimer's Disease (e.g., Glutamate-induced Oxidative Damage)

Alzheimer's disease is another devastating neurodegenerative disorder, characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Glutamate-induced oxidative damage is a key pathological process in Alzheimer's disease, leading to neuronal cell death.

The same library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was also tested for their ability to protect against glutamate-induced oxidative damage in SH-SY5Y cells. Again, compound 28 was found to have the most potent neuroprotective effect. This dual activity in models of both Parkinson's and Alzheimer's diseases highlights the potential of this chemical scaffold for the development of broad-spectrum neuroprotective agents.

Oxidative Stress Modulation

The underlying mechanism of the neuroprotective effects of these azetidine derivatives appears to be related to their ability to modulate oxidative stress. In the glutamate-induced damage model, the protective effect of compound 28 was found to be driven by a reduction in both oxidative stress and caspase-3/7 activity. Caspases are a family of protease enzymes that play a crucial role in programmed cell death (apoptosis). By reducing oxidative stress and inhibiting these key apoptotic enzymes, the this compound derivatives can help to prevent neuronal cell death.

Caspase Activity Modulation

Derivatives of this compound have been identified as modulators of caspase activity, a key function in the regulation of apoptosis or programmed cell death. In a study focused on neuroprotection, a library of 3-aryl-3-azetidinyl acetic acid methyl esters was synthesized and evaluated. semanticscholar.orgnih.gov One compound in particular, designated as compound 28, demonstrated a significant neuroprotective effect in a glutamate-induced neurodegeneration model. semanticscholar.orgnih.govcas.cz Further investigation revealed that this protective action was mediated by a reduction in the activity of caspase-3/7, alongside a decrease in oxidative stress. semanticscholar.orgnih.govcas.cz This finding highlights the potential of this class of compounds to interfere with apoptotic pathways, suggesting a therapeutic avenue for neurodegenerative diseases where excessive cell death is a contributing factor. semanticscholar.org

Enzyme Inhibition and Receptor Ligand Studies

The rigid and structurally unique four-membered ring of azetidine makes it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors and receptor ligands. nih.gov Azetidine derivatives have been explored for a wide range of pharmacological activities, demonstrating their versatility as modulators of various biological targets. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

In the search for treatments for neurodegenerative disorders such as Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. semanticscholar.org A series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and assessed for their ability to inhibit these enzymes. semanticscholar.orgnih.gov

The investigation found that many of the synthesized compounds were more effective at inhibiting AChE than BChE. semanticscholar.org Specifically, IC50 values for AChE inhibition ranged from 52.82 to 131.88 μM, while for BChE, the values ranged from 54.47 to over 500 μM. semanticscholar.org Notably, two compounds, a benzamide (B126) derivative (compound 26) and a phenylacetamide derivative (compound 27), showed AChE inhibition efficacy comparable to the clinically used drug rivastigmine. semanticscholar.org Kinetic studies revealed that these derivatives act as mixed-type inhibitors of AChE. semanticscholar.org Molecular docking simulations were employed to understand the binding interactions of the most active compounds within the catalytic site of human AChE. semanticscholar.orgnih.gov

Inhibitory Activity of Selected Azetidine Derivatives against AChE and BChE
CompoundAChE IC50 (µM)BChE IC50 (µM)
Benzamide Derivative (26)52.82>500
Phenylacetamide Derivative (27)59.17>500
Compound 11Data Not SpecifiedHighly Selective for AChE
Compound 14Data Not SpecifiedHighly Selective for AChE
Compound 16Data Not SpecifiedHighly Selective for AChE
Compound 24Data Not SpecifiedHighly Selective for AChE

GABA Isosteres and Analogues

Azetidine derivatives, including those based on the this compound scaffold, have been investigated as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov These studies focus on their potential as inhibitors of GABA uptake transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. nih.gov

Research has shown that azetidine derivatives can be potent and selective inhibitors of GAT-1 and GAT-3. nih.gov For instance, certain azetidin-2-ylacetic acid derivatives carrying lipophilic residues like a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated high potency at GAT-1, with IC50 values of 2.83 μM and 2.01 μM, respectively. nih.gov For GAT-3, the most potent inhibitor identified in one study was a β-alanine analogue, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, which displayed an IC50 value of 15.3 μM. nih.gov In contrast, other modifications, such as incorporating a tetrazole ring as a carboxylic acid bioisostere, did not yield potent GABA-uptake inhibitors. nih.gov

Inhibitory Potency of Azetidine Derivatives on GABA Transporters
Derivative Class/CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Positive Allosteric Modulators of GABAA Receptors

Positive allosteric modulators (PAMs) of the GABAA receptor are compounds that bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA when it binds. wikipedia.org This modulation increases the frequency or duration of the chloride channel opening, leading to enhanced neuronal inhibition. wikipedia.org This mechanism is the basis for the therapeutic effects of widely used drug classes like benzodiazepines and barbiturates. wikipedia.orgnih.gov While various heterocyclic scaffolds have been explored for GABAA PAM activity, including indol-3-yl glyoxyl and imidazole (B134444) derivatives, specific research detailing this compound derivatives as positive allosteric modulators of GABAA receptors is not extensively documented in the reviewed literature. mdpi.com The development of subtype-selective GABAA PAMs is an active area of research, aiming to produce targeted therapeutic effects, such as analgesia, without the side effects associated with non-selective modulators. nih.gov

Dopamine (B1211576) Antagonists

The azetidine scaffold has been utilized in the development of dopamine receptor antagonists. Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are central targets for antipsychotic medications. mdpi.comjuniperpublishers.com A study involving azetidine derivatives substituted at the 3-position with an amide moiety explored their potential as dopamine antagonists. researchgate.net These compounds were assessed for their binding affinity to D2 and D4 receptors. researchgate.net The research identified N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide as the most potent D2 antagonist and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide as the most potent D4 antagonist among the series. researchgate.net These findings underscore the utility of the azetidine core in designing ligands that can effectively interact with dopamine receptors. nih.govresearchgate.net

Other Biological Activities of Azetidine Derivatives

The unique structural and physicochemical properties of the azetidine ring have led to its incorporation into a wide array of biologically active compounds. nih.govlifechemicals.com Beyond the specific applications detailed above, azetidine derivatives have demonstrated a broad spectrum of pharmacological activities. These include antibacterial, antifungal, anticonvulsant, anti-inflammatory, cardiovascular, and antidepressant properties. ijbpas.com Furthermore, various studies have reported anticancer, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, and antioxidant activities for compounds containing the azetidine moiety. nih.gov This diverse range of biological activities confirms that the azetidine scaffold is a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents for a multitude of diseases. nih.govlifechemicals.com

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their mechanisms of action are varied, often targeting fundamental cellular processes involved in cancer progression.

Research has demonstrated the potential of 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. A series of these compounds were synthesized and evaluated for their antiproliferative activity against SW48 cell lines. The results, as measured by the MTT assay after 72 hours of treatment, indicated that several derivatives exhibited significant growth inhibition.

Furthermore, certain azetidinone derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive antimitotic agents. For instance, analogues of TZT-1027, where a 3-aryl-azetidine moiety was incorporated, displayed moderate to excellent antiproliferative activities against A549 and HCT116 cell lines. One of the most potent compounds in this series demonstrated IC50 values in the nanomolar range.

The following table summarizes the anticancer activity of selected this compound derivatives:

CompoundCell LineActivityIC50 Value
11a SW48Antiproliferative>50 µM
11b SW48Antiproliferative>50 µM
11c SW48Antiproliferative38.2 ± 3.5 µM
1a A549Antiproliferative2.2 nM
1a HCT116Antiproliferative2.1 nM

Antibacterial and Antimicrobial Activity

The B-lactam ring is a cornerstone of antibiotic chemistry, and azetidinone derivatives, as part of this family, have been extensively investigated for their antibacterial and antimicrobial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

A variety of azolylindolylthiazolidinones and azetidinones have been synthesized and shown to possess significant antibacterial activity. For example, methoxy-substituted thiazolylindolylazetidinone and imidazolylindolylazetidinone demonstrated excellent activity against Bacillus subtilis. nih.gov In another study, newly synthesized azetidin-2-ones derived from pyrazin dicarboxylic acid were screened for their antimicrobial activity, with some revealing excellent antibacterial and antifungal effects. researchgate.net

The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition against various microbial strains. For instance, some novel azetidinone derivatives have shown moderate to good antimicrobial activity against bacteria and fungi. jmchemsci.com

Below is a table summarizing the antibacterial and antimicrobial activity of representative this compound derivatives:

CompoundMicroorganismActivityMeasurement
Thiazolylindolylazetidinone (12) Bacillus subtilisAntibacterial-
Imidazolylindolylazetidinone (13) Bacillus subtilisAntibacterial-
Imidazolylindolylazetidinone (13) Aspergillus nigerAntifungal-
Azetidin-2-one (B1220530) derivative Staphylococcus aureusAntibacterialZone of Inhibition
Azetidin-2-one derivative Escherichia coliAntibacterialZone of Inhibition

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Certain derivatives of this compound have been shown to possess notable antioxidant properties.

A study on new azetidinone derivatives of ferulic acid revealed that these compounds exhibited greater antioxidant activity at low concentrations compared to ferulic acid itself. mdpi.com The antioxidant potential was assessed using total antioxidant capacity and total reducing power assays. Several of the synthesized compounds showed a good antioxidant activity, surpassing the antioxidant potential of the parent ferulic acid. mdpi.com

Another investigation into a new series of azetidinone derivatives found that all tested compounds possessed antioxidant activity. The most effective compounds were identified based on their IC50 values determined by the DPPH method. researchgate.net

The antioxidant activity of selected this compound derivatives is presented in the table below:

CompoundAssayActivityIC50/EC50 Value
Azetidinone of Ferulic Acid (1c) Total Antioxidant CapacityAntioxidantEC50 = 19.67 ± 0.07 µg/mL
Azetidinone of Ferulic Acid (1d) Total Antioxidant CapacityAntioxidantEC50 = 19.89 ± 0.05 µg/mL
Azetidinone Derivative (Va) DPPHAntioxidantIC50 = 31.4 µg/mL
Azetidinone Derivative (Vb) DPPHAntioxidantIC50 = 28.1 µg/mL

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent development of new antimalarial agents. Bicyclic azetidine derivatives have been identified as a promising new class of antimalarials. These compounds are known to target the Plasmodium falciparum phenylalanyl-tRNA synthetase.

One notable example is the bicyclic azetidine compound BRD3914, which has demonstrated potent in vivo antimalarial activity. This compound was shown to clear the parasite in P. falciparum-infected humanized mice after four oral doses, leading to a durable cure. The development of a stereospecific C(sp3)–H arylation of azetidines was a key step in enabling the efficient synthesis of this compound and its stereoisomers.

The antimalarial potency of this class of compounds is highlighted in the following table:

CompoundTargetActivityEC50 Value
BRD3914 Plasmodium falciparum phenylalanyl-tRNA synthetaseAntimalarial15 nM

Antiobesity and Antiviral Activity

Antiobesity Activity

While the broader class of azetidine-containing compounds has been explored for a wide range of pharmacological activities, specific research focusing on the antiobesity effects of this compound derivatives is limited in the current scientific literature. Further investigation is required to determine the potential of this particular chemical scaffold in the context of obesity treatment.

Antiviral Activity

Azetidinone derivatives have been recognized for their potential antiviral properties. A novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for their antiviral activity against a broad range of DNA and RNA viruses. One of the synthesized compounds, azetidin-2-one trans-11f, demonstrated moderate inhibitory activity against the human coronavirus (229E). mdpi.com Another isomer, cis-11f, was found to be active against the influenza A virus H1N1 subtype. mdpi.com

The antiviral activity of a representative this compound derivative is summarized below:

CompoundVirusActivityEC50 Value
trans-11f Human coronavirus (229E)Antiviral45 µM
cis-11f Influenza A (H1N1)Antiviral12 µM

Neuroleptic/Antischizophrenic Activity

Azetidine derivatives have been investigated for their activity within the central nervous system (CNS). Specifically, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared and evaluated for neuroprotective and cholinesterase inhibitory activities, which are relevant to neurodegenerative disorders. jmchemsci.com

Several of these derivatives were found to possess acetylcholinesterase (AChE) inhibition comparable to the approved drug rivastigmine. The study also assessed the neuroprotective effects of these compounds in models associated with Parkinson's and Alzheimer's diseases. One compound, in particular, showed a significant neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, which was attributed to a reduction in oxidative stress and caspase-3/7 activity. jmchemsci.com While not explicitly classified as neuroleptic or antischizophrenic, this research highlights the potential of this compound derivatives to modulate CNS pathways.

The acetylcholinesterase inhibitory activity of selected derivatives is detailed in the following table:

CompoundEnzymeActivityIC50 Value
26 Acetylcholinesterase (AChE)Inhibition52.82 µM
27 Acetylcholinesterase (AChE)Inhibition59.17 µM

Peptidomimetic and DNA-Encoded Peptide Library Applications

The conformationally constrained nature of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid azetidine framework can be used to control the spatial orientation of appended functional groups, thereby mimicking the secondary structures of peptides, like β-turns.

In the realm of modern drug discovery, DNA-encoded libraries (DELs) have emerged as a powerful tool for the rapid identification of ligands for biological targets. The synthesis of diverse and complex molecular scaffolds is crucial for the success of DELs. Azetidine-based scaffolds are valuable building blocks in the construction of these libraries due to their unique three-dimensional structures.

For instance, the synthesis and diversification of a densely functionalized azetidine ring system have been described to create a wide variety of fused, bridged, and spirocyclic ring systems for the generation of lead-like molecules. Furthermore, in the synthesis of DNA-encoded macrocyclic peptide libraries, peptide chains have been terminated with azido (B1232118) acetic acid to facilitate on-resin cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating the utility of acetic acid derivatives in constructing these complex libraries.

Development of Conformationally Restricted Amino Acids

The incorporation of cyclic constraints into amino acid structures is a well-established strategy in medicinal chemistry to limit conformational flexibility. This approach can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its target and improving metabolic stability. This compound and its derivatives are notable examples of such conformationally restricted amino acids. The rigid, four-membered azetidine ring significantly reduces the rotational freedom of the molecule compared to its acyclic counterparts.

The synthesis of novel heterocyclic amino acid derivatives often begins with precursors like (N-Boc-azetidin-3-ylidene)acetate. This starting material is derived from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. Subsequent chemical modifications, such as aza-Michael additions, can then be performed to generate a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which serve as building blocks for more complex molecules researchgate.net.

Research into related structures, such as N-substituted 3-aminoazetidine-3-carboxylic acids, provides further insight into the conformational effects of the azetidine ring. These Cα-tetrasubstituted amino acids have been shown to act as potent inducers of β-turns in peptide structures. Spectroscopic analysis using IR and NMR techniques has revealed that the presence of the 3-aminoazetidine-3-carboxylic acid moiety encourages the formation of these secondary structures. An interesting observation is the formation of a main-chain-to-side-chain hydrogen bond, creating a six-membered pseudo-cycle. This hydrogen bond forms between the nitrogen atom of the azetidine ring and the amide NH of the subsequent amino acid residue, further stabilizing the turn conformation researchgate.net.

Integration into Peptide Structures

The integration of azetidine-based amino acids into peptide backbones has been shown to significantly influence the structure and properties of the resulting peptides. The 3-aminoazetidine (3-AAz) subunit, a core component of this compound derivatives, has been effectively utilized as a turn-inducing element, which is particularly beneficial in the synthesis of macrocyclic peptides ljmu.ac.uknih.gov.

The synthesis of cyclic peptides can often be challenging, with linear precursors failing to cyclize efficiently. The introduction of a 3-AAz moiety has been demonstrated to greatly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides under standard reaction conditions ljmu.ac.uk. This improvement is attributed to the turn-inducing nature of the azetidine ring, which pre-organizes the linear peptide into a conformation that is favorable for ring closure ljmu.ac.uk.

One of the key advantages of incorporating the azetidine moiety is the enhanced stability of the resulting peptide. For instance, the introduction of a 3-AAz unit into a cyclohexapeptide was found to improve its stability against proteolytic enzymes compared to its unmodified counterpart ljmu.ac.uknih.gov. This increased resistance to enzymatic degradation is a critical attribute for the development of peptide-based therapeutics.

Furthermore, the rigid nature of the azetidine ring can stabilize specific peptide conformations that might otherwise be difficult to access. X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-AAz subunit revealed that the azetidine ring promotes a less stable, all-trans conformation of the peptide backbone ljmu.ac.uknih.gov. The azetidine ring acts as a good isostere of a trans amide bond, with a dihedral angle of 159° observed for the azetidine-modified glycine (B1666218) in one study ljmu.ac.uk. By replacing a flexible amide bond with the more rigid azetidine structure, the angular strain in the macrocycle is reduced, which helps to stabilize the all-trans conformation ljmu.ac.uk.

The versatility of the azetidine ring also allows for late-stage functionalization of the peptide. The nitrogen atom of the azetidine ring can be selectively deprotected and substituted, or modified using click chemistry, enabling the attachment of various functionalities such as dyes or biotin (B1667282) tags to the macrocycle ljmu.ac.uknih.gov. This feature provides a convenient method for producing labeled peptides for a range of biological applications.

The table below summarizes the impact of integrating a 3-aminoazetidine (3-AAz) subunit on peptide properties based on reported research findings.

PropertyObservationReference
Macrocyclization Efficiency Significantly improved yields for the cyclization of tetra-, penta-, and hexapeptides compared to unmodified controls. ljmu.ac.uk
Proteolytic Stability Increased resistance to enzymatic cleavage compared to the corresponding homodetic macrocycle. ljmu.ac.uknih.gov
Peptide Conformation Encourages access to and stabilizes the all-trans conformation of the peptide backbone in cyclic tetrapeptides. ljmu.ac.uknih.gov
Structural Mimicry The azetidine ring serves as a good isostere of a trans amide bond. ljmu.ac.uk
Late-Stage Functionalization The azetidine nitrogen allows for chemoselective modification post-cyclization. ljmu.ac.uknih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enantiopure Azetidin-3-yl-acetic Acid

The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is a critical area of ongoing research. While several strategies exist for the synthesis of chiral azetidines, direct and highly enantioselective routes to the title compound remain a challenge.

Future work in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in the formation of the azetidine (B1206935) ring or in the introduction of the acetic acid moiety. A notable approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile precursors to this compound. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the chiral azetidine core. This approach, however, can be limited by the availability of the desired stereoisomer of the starting material.

Enzymatic Resolutions: Employing enzymes to selectively resolve racemic mixtures of this compound or its precursors, affording one enantiomer in high purity.

A promising strategy involves the one-pot synthesis of chiral azetidines from chloroaldehydes and chiral amines, which proceeds via an iminium intermediate with retention of stereochemistry. doi.org Further adaptation of such methods to incorporate the acetic acid side chain could provide a direct entry to enantiopure this compound.

Exploration of New Derivatization and Functionalization Pathways

The therapeutic potential of this compound can be significantly expanded through the exploration of novel derivatization and functionalization pathways. Much of the current research has focused on modifications at the azetidine nitrogen and the 3-position. However, a vast chemical space remains to be explored.

Key areas for future investigation include:

N-Functionalization: Moving beyond simple alkyl and acyl groups to introduce more complex and functionally diverse substituents on the azetidine nitrogen. This could include the incorporation of pharmacophores, targeting moieties, or groups that modulate physicochemical properties. nih.gov

C3-Side Chain Modification: Altering the length, rigidity, and functionality of the acetic acid side chain to optimize interactions with biological targets. This could involve the synthesis of homologues, the introduction of heteroatoms, or the incorporation of cyclic constraints.

Ring Functionalization: Developing methods for the selective functionalization of the azetidine ring itself, for instance, at the C2 or C4 positions. This would allow for the creation of a wider range of structurally diverse analogues. A recent study demonstrated the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, showcasing functionalization at the 3-position. semanticscholar.org

Macrocyclization: Incorporating the this compound scaffold into macrocyclic structures, such as cyclic peptides. The azetidine ring can act as a turn-inducing element, facilitating efficient macrocyclization and imparting favorable properties like increased proteolytic stability. researchgate.netnih.gov

The table below summarizes some of the explored derivatization strategies for azetidine cores that can be applied to this compound.

Derivatization SiteType of ModificationPotential Outcome
Azetidine NitrogenN-alkylation, N-acylation, N-arylationModulation of potency, selectivity, and pharmacokinetic properties
C3-PositionAryl substitutionIntroduction of new binding interactions
Carboxylic AcidEsterification, AmidationProdrug strategies, bioisosteric replacement

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the mechanisms of reactions involving this compound and its derivatives is crucial for the rational design of new synthetic routes and for predicting the reactivity of novel analogues. The strained nature of the four-membered azetidine ring often leads to unique and sometimes unexpected reaction pathways.

Future mechanistic studies should focus on:

Ring-Opening Reactions: The regioselectivity of nucleophilic ring-opening reactions of azetidines is influenced by both electronic and steric factors. magtech.com.cn A thorough understanding of these factors is essential for controlling the outcome of such reactions. Recent research has explored the ring-opening of photogenerated azetidinols, highlighting the role of ring strain in facilitating these transformations. beilstein-journals.orgnih.gov

Cycloaddition Reactions: The Staudinger [2+2] cycloaddition of ketenes and imines is a powerful method for the synthesis of the azetidinone (β-lactam) core, a close structural relative of azetidine. mdpi.com Mechanistic studies, including computational analyses, can provide insights into the stereoselectivity of these reactions. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions offer another route to chiral azetidine analogues, and understanding the factors that control diastereoselectivity is a key research goal. nih.gov

Photochemical Reactions: The use of light to mediate the synthesis of azetidines, for example, through [2+2] cycloadditions via energy transfer, is a growing area of interest. chemrxiv.org Elucidating the excited-state reactivity and the role of photocatalysts will be critical for optimizing these methods.

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Systematic structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For derivatives of this compound, comprehensive SAR studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets.

A significant body of work has focused on the SAR of azetidine derivatives as inhibitors of the GABA transporter GAT1. nih.gov These studies have revealed the importance of a lipophilic N-substituent for high potency.

CompoundN-SubstituentGAT-1 IC50 (µM)
Azetidin-2-ylacetic acid derivative4,4-diphenylbutenyl2.83
Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenyl2.01

Future SAR studies should aim to:

Explore a Wider Range of Substituents: Systematically vary the substituents at the nitrogen, the 3-position, and on the acetic acid side chain to build a comprehensive understanding of the SAR.

Investigate Different Biological Targets: Expand SAR studies to other promising targets, such as STAT3 and acetylcholinesterase, where azetidine-based compounds have shown activity. nih.govnih.gov For example, novel azetidine-based compounds have been shown to irreversibly inhibit STAT3 activation. nih.govresearchgate.net

Utilize a Combination of Experimental and Computational Techniques: Combine traditional medicinal chemistry approaches with computational methods like QSAR and molecular docking to gain deeper insights into the molecular determinants of activity.

Expanding Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules. For this compound derivatives, computational approaches can accelerate the discovery and optimization process.

Future directions in this area include:

Development of Robust QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of azetidine derivatives with their biological activity. Such models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. ijrar.orgresearchgate.net

Application of Molecular Docking: Molecular docking studies can be used to predict the binding modes of this compound derivatives to their biological targets. ijper.orgresearchgate.netresearchgate.net This information can guide the design of new analogues with improved binding affinity and selectivity. Docking studies have been successfully employed to understand the binding of azetidin-2-one (B1220530) derivatives to various enzymes. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the stability of binding interactions and the conformational changes that occur upon binding.

ADME/Tox Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Investigation of Emerging Biological Targets and Therapeutic Areas

While much of the research on this compound derivatives has focused on their activity as GABA uptake inhibitors, there is a growing body of evidence to suggest that this scaffold has potential in a much broader range of therapeutic areas.

Future research should explore the potential of this compound derivatives against a variety of emerging biological targets and in new therapeutic indications, including:

Cancer: The discovery of potent azetidine-based STAT3 inhibitors highlights the potential of this scaffold in oncology. nih.govnih.govresearchgate.net Further investigation into other cancer-related targets is warranted. Novel azetidine-containing analogues of TZT-1027 have also shown promise as antitumor agents. mdpi.com

Neurodegenerative Diseases: The neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives suggests that this class of compounds may have utility in the treatment of diseases such as Alzheimer's and Parkinson's disease. semanticscholar.orgnih.gov

Infectious Diseases: The azetidine ring is a component of several antibacterial agents, and the exploration of this compound derivatives as novel antimicrobial agents is a promising avenue of research.

Inflammatory Diseases: Given the role of various signaling pathways in inflammation, there is potential for this compound derivatives to be developed as novel anti-inflammatory agents. frontiersin.org

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a wide range of diseases.

Q & A

Q. What are the recommended methods for synthesizing Azetidin-3-YL-acetic acid and confirming its structural identity?

Synthesis typically involves ring-opening or functionalization of azetidine derivatives. Key steps include:

  • Ring-Opening Reactions : Using azetidine precursors (e.g., azetidin-3-yl-methyl esters) with acetic acid derivatives under controlled pH and temperature .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industry standards), and mass spectrometry (MS) for molecular weight validation .
  • Purification : Utilize column chromatography or recrystallization to isolate the compound from byproducts.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on structurally related compounds (e.g., azetidine-3-carboxylic acid):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
  • Emergency Measures : In case of eye exposure, rinse immediately with water for 15 minutes and consult a physician . Store in airtight containers away from incompatible materials .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

  • HPLC : Quantify purity using reverse-phase columns with UV detection (e.g., C18 columns, λ = 254 nm) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and detect impurities using silica gel plates .
  • Elemental Analysis : Verify elemental composition (C, H, N, O) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition?

  • Hypothesis-Driven Design : Example: "this compound reduces enzyme X activity by binding to its active site."
  • Materials : Source enzymes (e.g., commercially available lyophilized proteins), prepare buffer solutions at physiological pH (6.5–7.5), and use spectrophotometric assays to monitor reaction kinetics .
  • Controls : Include negative controls (no enzyme) and positive controls (known inhibitors).
  • Data Collection : Measure initial reaction rates under varying substrate/inhibitor concentrations. Analyze using Michaelis-Menten or Lineweaver-Burk plots .

Q. How should conflicting toxicity data for this compound be resolved in preclinical studies?

  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on human cell lines) to establish dose-response curves .
  • In Vivo Testing : Use rodent models to assess acute toxicity (LD50) and histopathological changes .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyridine-3-acetic acid) to identify trends or outliers .

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to receptor proteins (e.g., GPCRs) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites to refine binding hypotheses .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does this compound’s stability vary under different experimental conditions (pH, temperature)?

  • Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t½) using Arrhenius equations .

Q. What role does this compound play in multi-step organic syntheses?

  • Intermediate Functionalization : Use its carboxylic acid group for amide coupling (e.g., EDC/NHS chemistry) or esterification .
  • Protecting Groups : Temporarily block reactive sites (e.g., azetidine nitrogen) using tert-butoxycarbonyl (Boc) groups during synthesis .

Q. How can statistical methods address variability in pharmacological studies involving this compound?

  • ANOVA : Compare dose-response effects across experimental groups .
  • Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent polarity, temperature) in high-throughput screens .
  • Power Analysis : Determine sample sizes required to achieve significance (α = 0.05, β = 0.2) .

Methodological Guidelines

  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) to enable replication .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to OECD guidelines for toxicity testing .
  • Data Presentation : Use tables for raw data (e.g., IC50 values) and figures for trend visualization (e.g., dose-response curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.